molecular formula C9H9N3S2 B2758007 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine CAS No. 1256627-94-7

3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2758007
CAS No.: 1256627-94-7
M. Wt: 223.31
InChI Key: KOICKUOHRFCPJD-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methylphenylsulfanyl group at position 3 and an amine at position 3. The methyl group on the phenyl ring enhances lipophilicity, which may improve membrane permeability compared to unsubstituted analogs.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)13-9-11-8(10)14-12-9/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOICKUOHRFCPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzenethiol with appropriate thiadiazole precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) group acts as a nucleophilic site. Reactions include:

Reaction TypeReagents/ConditionsProduct FormedReference
AlkylationAlkyl halides (R-X) in basic mediaS-Alkylated thiadiazole derivatives
ArylationAryl diazonium saltsBiaryl sulfides
OxidationH₂O₂ or mCPBASulfoxide/sulfone derivatives

Example : Reaction with iodomethane under alkaline conditions yields 3-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine via S-alkylation.

Oxidation Reactions

The sulfur atom undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:

  • Sulfoxide formation :

    C10H12N4S2+H2O2C10H12N4S2O+H2O\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2\text{O} + \text{H}_2\text{O}

    Reaction proceeds at 0–5°C with 80–85% yield .

  • Sulfone formation :
    Excess H₂O₂ or mCPBA converts the sulfanyl group to a sulfone, enhancing electrophilicity.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

DipolarophileConditionsProductApplication
Acetonitrile80°C, 12 hrTriazole-fused thiadiazoleAnticonvulsant agents
PhenylacetyleneCu(I) catalysisThiadiazolo-isoxazole hybridsAntimicrobial studies

Mechanism : The electron-deficient thiadiazole ring acts as a 1,3-dipole, reacting with electron-rich partners .

Metal Complexation

The amine and sulfur atoms coordinate with transition metals, forming stable complexes:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(II)Cl₂EthanolOctahedral Cu–S/N coordination4.2 ± 0.3
Fe(III)Cl₃AcetonitrileTrigonal bipyramidal Fe–N bonds3.8 ± 0.2

These complexes exhibit enhanced antibacterial activity compared to the parent compound .

Functionalization at the Amine Group

The –NH₂ group undergoes acylation or condensation:

  • Acylation :

    C10H12N4S2+RCOClC10H11N4S2COR+HCl\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2 + \text{RCOCl} \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_4\text{S}_2\text{COR} + \text{HCl}

    Yields range from 70–90% using acyl chlorides in pyridine .

  • Schiff base formation :
    Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) produces imines with antiviral activity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

ConditionReagentsProducts
HCl (conc.)Reflux, 6 hr4-Methylbenzyl thiol + cyanamide
NaOH (50%)120°C, 3 hrSulfur-containing polymers

Ring-opening pathways are critical for degradation studies.

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes halogenation or nitration:

ReactionReagentsPositionYield (%)
BrominationBr₂/FeBr₃Para to methyl65
NitrationHNO₃/H₂SO₄Meta to S-link58

Substituents direct electrophiles to specific positions, confirmed by NMR .

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

  • Dimerization : Forms a disulfide-linked dimer under UV-A light (λ = 365 nm) .

  • Isomerization : Conformational changes in the thiadiazole ring observed via UV-Vis spectroscopy .

Key Reaction Insights:

  • Steric Effects : The 4-methylphenyl group hinders reactions at the adjacent sulfur atom, favoring substitutions at the amine .

  • Electronic Effects : Electron-withdrawing substituents on the thiadiazole ring enhance electrophilic reactivity .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in metal complexation.

This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, coordination polymers, and functional materials .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds, including 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a recent investigation revealed that certain thiadiazole derivatives displayed minimum inhibitory concentration (MIC) values lower than traditional antibiotics against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Materials Science

Electronic Properties
The electronic properties of this compound make it a candidate for applications in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes positions it well for use in electronic applications where efficient charge transport is essential .

Biological Research

Enzyme Interaction Studies
This compound serves as a valuable probe in biological research for studying enzyme interactions. Its structural features allow it to bind selectively to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This highlights its potential as an anticancer agent .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant activity against MRSA and various cancers
Materials SciencePotential use in organic semiconductorsEfficient charge transport properties
Biological ResearchProbe for enzyme interaction studiesSelective binding to enzyme active sites

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Methoxy vs. Methyl Substituents
  • 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine (CAS 1344060-98-5) replaces the methyl group with a methoxy moiety. Solubility in polar solvents like DMSO and methanol is moderate, similar to the methyl-substituted compound .
  • Impact on Bioactivity : Methoxy groups may enhance hydrogen bonding but reduce metabolic stability compared to methyl groups due to susceptibility to demethylation.
Halogenated and Poly-Substituted Derivatives
  • 3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine () incorporates a trifluoromethyl group and dichlorobenzylidene. The electron-withdrawing effects of Cl and CF3 groups likely enhance electrophilic character, improving interactions with hydrophobic enzyme pockets.
Unsubstituted Phenyl Analog
  • 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7) lacks substituents on the phenyl ring. Its lower molecular weight (209.3 g/mol vs.

Core Heterocycle Modifications

1,2,4-Triazole vs. 1,2,4-Thiadiazole
  • 3-[(4-Methylphenyl)sulfanyl]-1,2,4-triazol-5-amine derivatives (e.g., ) replace the thiadiazole sulfur with a nitrogen atom. This modification increases hydrogen-bonding capacity but may reduce ring stability due to decreased aromaticity.
Oxadiazole-Containing Analogs
  • Compounds like 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5) feature fused oxadiazole-thiazole systems. These structures exhibit distinct electronic profiles, influencing their selectivity toward kinases or proteases .

Sulfur Oxidation State Variations

  • 3-[(3-Methylphenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine () contains a sulfonyl group instead of sulfanyl. The sulfonyl group enhances polarity and may improve solubility in aqueous media but reduces membrane permeability compared to the sulfanyl analog.

Solubility and Stability

  • 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is sparingly soluble in chloroform and methanol but dissolves well in DMSO, aligning with its intermediate lipophilicity (logP ≈ 2.5) .
  • Stability under physiological conditions is influenced by the sulfanyl group’s susceptibility to oxidation, necessitating formulation in inert atmospheres for long-term storage.

Enzyme Inhibition

  • Schiff base derivatives () demonstrate potent inhibition of bacterial dihydrofolate reductase (DHFR), with IC50 values in the nanomolar range. The methylphenylsulfanyl analog’s enhanced lipophilicity may improve intracellular accumulation .

Antiparasitic Activity

  • Pyridinyl-substituted analogs () show macrofilaricidal activity against Brugia malayi, with EC50 values as low as 0.5 µM. The methylphenyl variant’s reduced polarity may enhance tissue penetration .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Solubility Key Application
This compound 4-Methylphenylsulfanyl 239.31 DMSO, Chloroform Enzyme inhibition
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-Methoxyphenylsulfanyl 239.31 DMSO, Methanol Antimicrobial research
3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine Phenylsulfanyl 209.30 DMSO, Ethanol Lead optimization

Biological Activity

3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3S2. The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the sulfanyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. The exact pathways are context-dependent but generally involve:

  • Enzyme Inhibition : Compounds containing thiadiazole rings often inhibit various enzymes, contributing to their antimicrobial and anticancer properties.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1442 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also demonstrated antifungal properties against common pathogens such as Aspergillus niger and Candida albicans. The antifungal activity was noted to be comparable to standard treatments like fluconazole, with MIC values indicating effective concentration ranges .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
  • IC50 Values :
    • MCF-7: 23.29 µM
    • HCT-116: 10.44 µM

The compound exhibited low toxicity in preliminary tests (Daphnia assay), suggesting a favorable therapeutic index . The mechanism involves inhibition of cell cycle progression and induction of apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted biological activity:

  • Compound Variants : Derivatives with halogen substitutions showed enhanced antibacterial activity.
  • Mechanistic Insights : Molecular docking studies illustrated that the compound could inhibit STAT3 transcriptional activity by interfering with DNA binding .

Q & A

Basic: What are the optimal synthetic routes for 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, and how can reaction progress be monitored?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or thioureas with appropriate electrophiles. Key steps include:

  • Cyclocondensation : Use of potassium thiocyanate or sulfuric acid to form the thiadiazole core (e.g., Scheme 25 in ).
  • Sulfanyl Group Introduction : Substitution reactions with 4-methylthiophenol under basic conditions (similar to ).
  • Monitoring : Thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., 1^1H/13^13C NMR in ).
    Critical Parameters : Temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst presence (e.g., triethylamine) significantly affect yield and purity .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in anticancer research?

Methodological Answer:
SAR studies require:

  • Derivatization : Synthesize analogs by modifying the 4-methylphenyl group (e.g., halogenation, methoxylation) or the thiadiazole core (e.g., substituting sulfur with oxygen).
  • Biological Screening : Test against cancer cell lines (e.g., NCI-60 panel) to correlate substituent effects with cytotoxicity (as in for similar thiazoles).
  • Computational Modeling : Use docking studies to predict interactions with targets like tubulin or topoisomerases, guided by structural data (e.g., crystallography in ) .

Basic: What analytical techniques resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data can arise from tautomerism or impurities. Strategies include:

  • 2D NMR : HSQC and HMBC experiments to assign ambiguous proton/carbon signals.
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C10_{10}H10_{10}N3_{3}S2_{2} for the parent compound).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-thiadiazole tautomerism, as in ) .

Advanced: What mechanistic hypotheses explain its antimicrobial activity, and how can they be validated?

Methodological Answer:
Proposed mechanisms include:

  • Membrane Disruption : Lipophilicity from the 4-methylphenyl group may enhance membrane penetration (supported by ’s fluorobenzyl analogs).
  • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 via enzyme assays.
  • Genetic Knockdown : Use CRISPR/Cas9 to silence target genes in microbial models and observe resistance patterns .

Basic: How can low solubility (e.g., µg/mL at pH 7.4) impact purification, and what strategies mitigate this?

Methodological Answer:
Low solubility complicates recrystallization and column chromatography. Solutions include:

  • Co-solvent Systems : Use DMSO/water mixtures to enhance solubility during purification.
  • Salt Formation : React with HCl or sodium acetate to form crystalline salts.
  • Derivatization : Introduce polar groups (e.g., -OH, -NH2_2) temporarily, then cleave post-purification (as in ’s hydrazide intermediates) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target <5), polar surface area (>60 Ų), and metabolic stability.
  • Molecular Dynamics : Simulate blood-brain barrier penetration or plasma protein binding.
  • QSAR Models : Train algorithms on bioactivity data from analogs (e.g., ’s thiadiazole sulfonamides) .

Basic: What are the stability challenges under oxidative conditions, and how are degradation products characterized?

Methodological Answer:
The sulfanyl group is prone to oxidation. Protocols include:

  • Forced Degradation : Expose to H2_2O2_2 or m-CPBA to generate sulfoxides/sulfones (as in ).
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to establish shelf-life .

Advanced: How can in vivo efficacy studies be designed to evaluate neuroprotective potential?

Methodological Answer:

  • Animal Models : Use MPTP-induced Parkinson’s disease models in rodents, dosing intraperitoneally (10–50 mg/kg).
  • Biomarker Analysis : Measure glutathione levels or caspase-3 activity in brain homogenates.
  • Pharmacokinetics : Conduct bioavailability studies with LC-MS quantification of plasma/brain ratios .

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